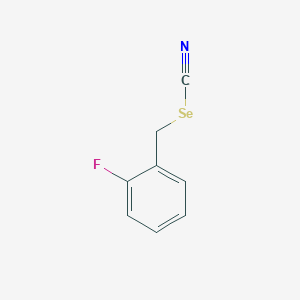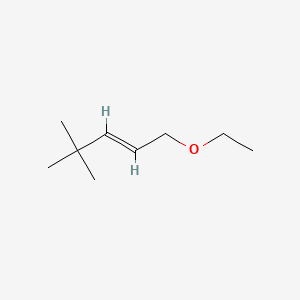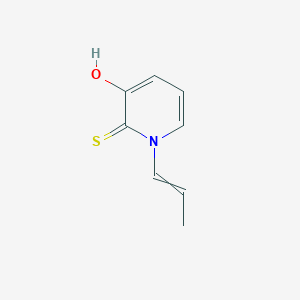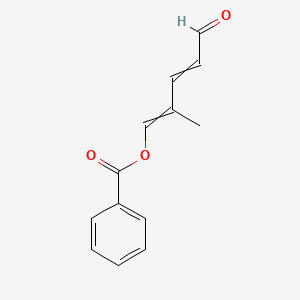
2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate is an organic compound with a molecular mass of 216.078644244 daltons . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
The synthesis of 2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid with 2-Methyl-5-oxopenta-1,3-dien-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often employ automated systems to control the temperature, pressure, and reactant concentrations, ensuring consistent and efficient production .
Chemical Reactions Analysis
2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound often occur at the benzylic position.
Scientific Research Applications
2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate can be compared with other similar esters, such as methyl benzoate, ethyl benzoate, and isopropyl benzoate .
Methyl benzoate: Known for its pleasant odor and used in perfumes and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with a slightly different odor profile.
Isopropyl benzoate: Used in various industrial applications due to its unique chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other esters .
Properties
CAS No. |
55546-49-1 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2-methyl-5-oxopenta-1,3-dienyl) benzoate |
InChI |
InChI=1S/C13H12O3/c1-11(6-5-9-14)10-16-13(15)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
OWFXMJGJSGEZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC(=O)C1=CC=CC=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


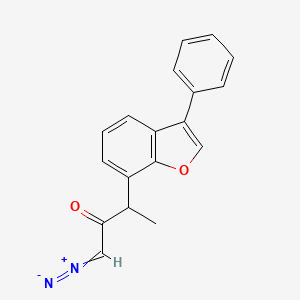
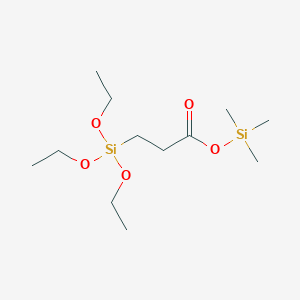
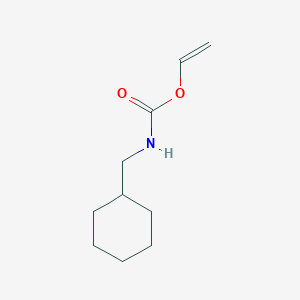
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
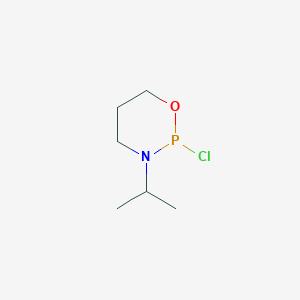
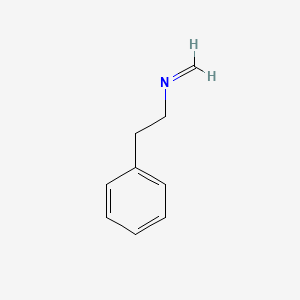
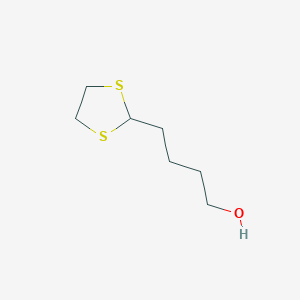
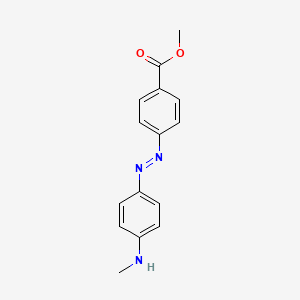
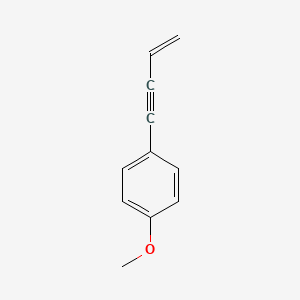
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
